

A Guide to Validating WENZEL LH 65 CMM Measurements Against Traceable Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LH65.3

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This guide provides a framework for validating the measurement performance of the WENZEL LH 65 Coordinate Measuring Machine (CMM) against traceable standards. Ensuring the accuracy and reliability of dimensional measurements is critical in research, development, and quality control. This document outlines the manufacturer's performance specifications for various WENZEL LH 65 models and details the standardized procedures for their verification, primarily based on the ISO 10360 series of standards.

WENZEL LH 65 Performance Specifications

The WENZEL LH 65 is a versatile bridge-type CMM available in several models with varying levels of accuracy to suit different application needs.^{[1][2]} The key performance indicators are the maximum permissible error of probing (MPE_P) and the maximum permissible error for length measurement (MPE_E), as defined by ISO 10360-2.^{[3][4]}

The LH series is constructed with a granite base plate and air bearings on all axes to ensure thermal stability and smooth, wear-free operation.^{[2][5]} Different models like the Standard, Premium, and Premium-Select offer progressively higher accuracy.^{[1][6]}

Below is a summary of the performance specifications for different WENZEL LH 65 configurations, compiled from publicly available data sheets. Note that specifications can vary based on the probe system used and the year of manufacture.

Table 1: WENZEL LH 65 Performance Specifications (According to ISO 10360-2)

Model / Configuration	Probe System	Probing Uncertainty (MPE_P)	Volumetric Length Measuring Uncertainty (MPE_E)
LH 65 (2008 model)	PH10M / TP200	3.0 µm	3.0 µm + L/300
LH 65 (2008 model)	PH10M / SP25M	-	-
LH 65 Standard	TP20	2.5 µm	-
LH 65 Standard	TP200	2.1 µm	-
LH 65 Standard	SP25/80	1.8 µm	-
LH 65 Standard	PH20	2.3 µm	-
LH 65 (SP25/80 Head)	SP25/SP80	1.4 µm	1.4 µm + L/350
LH 65 Premium-Select	SP25M	0.8 µm	0.8 µm + L/450
LH 65 Premium	SP25M	1.0 µm	1.0 µm + L/450
LH 65 Standard	TP200	1.5 µm	-

Note: 'L' is the measured length in mm. The formula for MPE_E indicates that the uncertainty increases with the length being measured.

Experimental Protocols for Performance Validation

The validation of a CMM's performance should be carried out in accordance with the ISO 10360-2 standard, which specifies the acceptance and reverification tests for CMMs used for measuring linear dimensions.[7] This ensures that the machine operates within its stated specifications.[6]

Key Validation Procedures:

- **Probing Performance Verification (MPE_P):** This test assesses the accuracy of the probing system. It involves measuring the form of a high-precision sphere at multiple points.
- **Length Measurement Performance Verification (MPE_E):** This test evaluates the CMM's ability to accurately measure lengths. It is performed by measuring calibrated artifacts, such as gauge blocks or step gauges, at various locations and orientations within the CMM's measuring volume.^[7]

Detailed Methodologies:

1. Probing Performance Verification (ISO 10360-5):

- **Traceable Standard:** A calibrated sphere with a known, very small deviation from perfect form.
- **Procedure:**
 - Mount the calibrated sphere securely on the CMM table.
 - Measure a specified number of points (e.g., 25) distributed over the surface of the sphere.
 - The software calculates the form deviation from the measured points.
 - This measured form deviation is the probing error.
 - The test is repeated at different locations within the measuring volume.
- **Acceptance Criteria:** The measured probing error must be less than or equal to the manufacturer's specified MPE_P value.

2. Length Measurement Performance Verification (ISO 10360-2):

- **Traceable Standards:** A set of calibrated gauge blocks or a step gauge of varying lengths.^[8] These standards must have a calibration certificate traceable to national standards.
- **Procedure:**

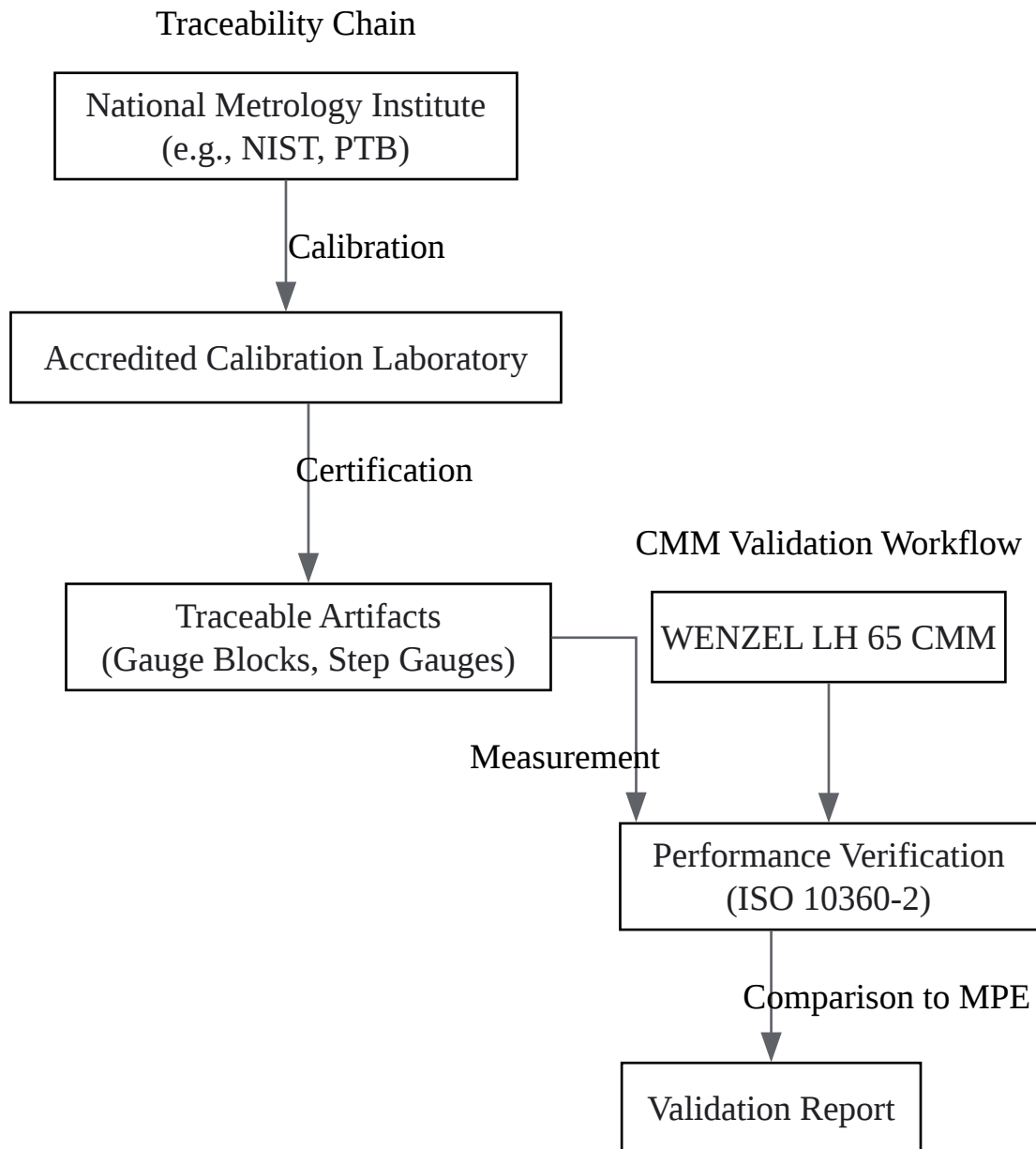
- Allow the CMM and the artifacts to stabilize to the ambient temperature of the metrology lab.
- Measure the lengths of five different material standards (e.g., gauge blocks) of varying lengths.
- These measurements are taken in seven different positions and orientations within the CMM's measuring volume: three parallel to the machine axes, and four along the space diagonals.[\[6\]](#)
- Each length is measured multiple times (typically three times) in each position, resulting in a total of 105 measurements.[\[7\]](#)
- Acceptance Criteria: All 105 measurement errors (the difference between the CMM reading and the calibrated length of the artifact) must be within the manufacturer's specified MPE_E tolerance.[\[7\]](#)

3. Alternative and Advanced Validation:

- Laser Interferometer: For a more fundamental assessment of the CMM's geometric errors, a laser interferometer can be used.[\[9\]](#) This instrument can precisely measure the linear positioning accuracy of each axis, as well as straightness and squareness errors.[\[9\]](#)[\[10\]](#)

Visualization of Validation Workflows

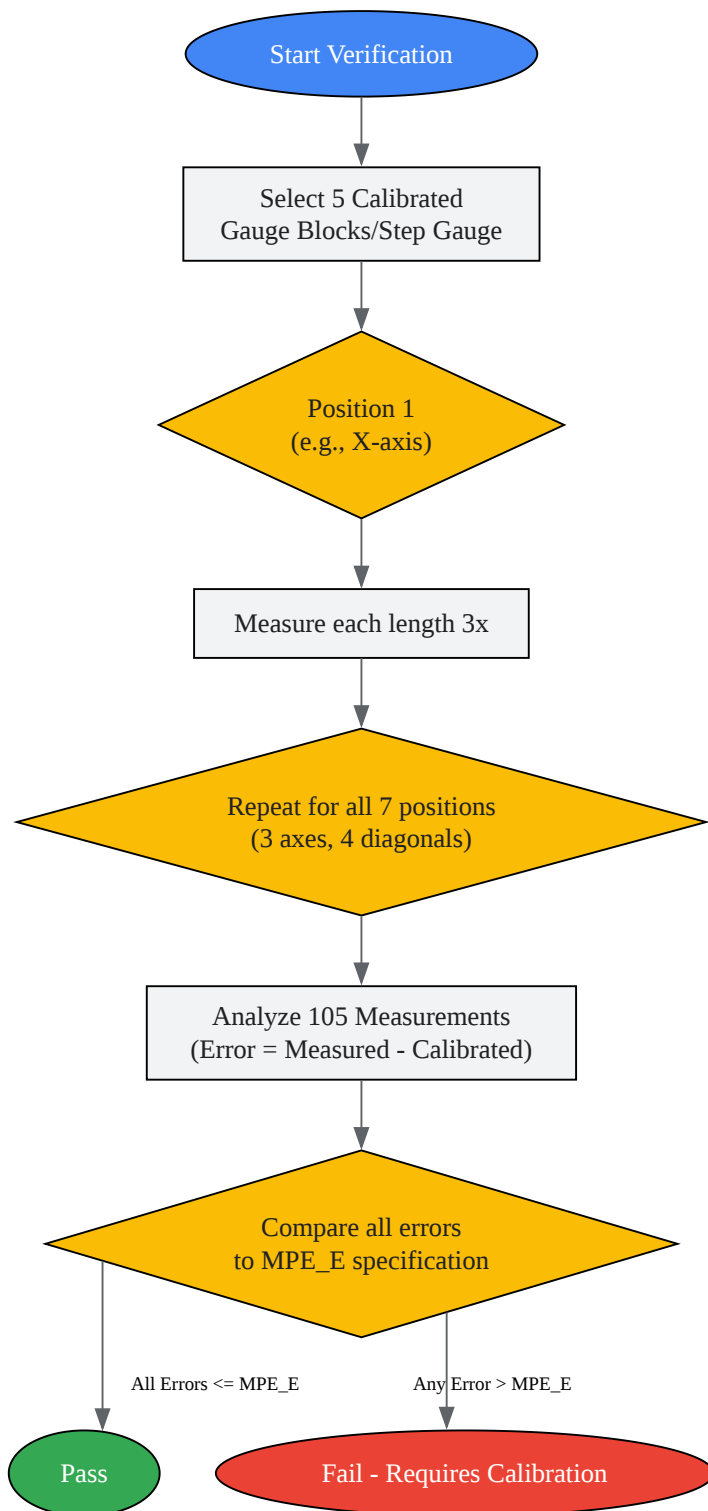
The following diagrams illustrate the logical flow of the validation process, from the establishment of traceability to the final performance verification of the WENZEL LH 65.



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Caption: Traceability and Validation Workflow.

ISO 10360-2 Length Measurement Verification

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Caption: ISO 10360-2 Experimental Workflow.

Conclusion


The validation of the WENZEL LH 65 CMM against traceable standards is a critical step to ensure measurement data integrity. By adhering to the standardized procedures outlined in ISO 10360, researchers and scientists can have a high degree of confidence in the accuracy and reliability of their dimensional measurements. Regular performance verification is essential for maintaining the quality and comparability of experimental results over time.

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